molecular formula C10H9NO2 B3010378 4-Methyl-1H-indole-6-carboxylic acid CAS No. 1545472-15-8

4-Methyl-1H-indole-6-carboxylic acid

Cat. No.: B3010378
CAS No.: 1545472-15-8
M. Wt: 175.187
InChI Key: VHWGKZPWIMHYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1H-indole-6-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a methyl group at the 4-position and a carboxylic acid group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-indole-6-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone or aldehyde as starting materials. The reaction is catalyzed by an acid, such as methanesulfonic acid, and is carried out under reflux conditions in methanol .

Another method involves the cyclization of appropriate precursors under oxidative conditions. For example, the oxidative decarboxylation of carboxylic acid derivatives can lead to the formation of indole structures .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid
  • Indole-2-carboxylic acid
  • 4-Methylindole

Uniqueness

4-Methyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole carboxylic acids, the presence of the methyl group at the 4-position and the carboxylic acid group at the 6-position can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

4-methyl-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-7(10(12)13)5-9-8(6)2-3-11-9/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWGKZPWIMHYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.